Cas no 89865-33-8 ((2-azidoethyl)(methyl)amine)

(2-Azidoethyl)(methyl)amine is a versatile azide-functionalized amine compound with applications in organic synthesis, bioconjugation, and materials science. Its key advantages include a reactive azido group, enabling efficient click chemistry reactions such as CuAAC (copper-catalyzed azide-alkyne cycloaddition), and a secondary amine moiety, which allows for further derivatization. The compound’s structure facilitates the introduction of azide functionality into target molecules, making it valuable for labeling, crosslinking, and polymer modification. Its stability under standard storage conditions and compatibility with a range of solvents enhance its utility in research and industrial settings. Careful handling is advised due to the potential explosivity of organic azides.
(2-azidoethyl)(methyl)amine structure
(2-azidoethyl)(methyl)amine structure
Product Name:(2-azidoethyl)(methyl)amine
CAS No:89865-33-8
MF:C3H8N4
MW:100.1224193573
MDL:MFCD24452528
CID:586670
PubChem ID:11062315
Update Time:2025-06-13

(2-azidoethyl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • Ethanamine, 2-azido-N-methyl-
    • 2-azido-N-methylethanamine
    • (2-azidoethyl)(methyl)amine
    • SCHEMBL13667314
    • 89865-33-8
    • DTXSID60453694
    • EN300-281573
    • MDL: MFCD24452528
    • Inchi: 1S/C3H8N4/c1-5-2-3-6-7-4/h5H,2-3H2,1H3
    • InChI Key: ONVHXPHAVJIGPE-UHFFFAOYSA-N
    • SMILES: N(C)CCN=[N+]=[N-]

Computed Properties

  • Exact Mass: 100.074896272g/mol
  • Monoisotopic Mass: 100.074896272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 73
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 26.4Ų

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Additional information on (2-azidoethyl)(methyl)amine

Comprehensive Overview of (2-azidoethyl)(methyl)amine (CAS No. 89865-33-8): Properties, Applications, and Research Insights

(2-azidoethyl)(methyl)amine, identified by its CAS number 89865-33-8, is a specialized organic compound that has garnered significant attention in synthetic chemistry and materials science. This molecule features a unique combination of an azido group and a methylamine moiety, making it a versatile intermediate for click chemistry, polymer modification, and bioconjugation. Researchers and industries are increasingly exploring its potential due to its reactivity and compatibility with modern green chemistry principles.

The compound's molecular structure (C3H8N4) enables efficient participation in Huisgen cycloaddition reactions, a cornerstone of click chemistry. This property aligns with current trends in drug discovery and nanotechnology, where precise molecular assembly is critical. Recent studies highlight its role in designing bioorthogonal probes and smart materials, addressing user queries like "azide compounds for biomedical applications" or "amine-azide hybrids in material science."

From an industrial perspective, 89865-33-8 is valued for its stability under controlled conditions and solubility in polar solvents. Safety protocols emphasize handling in ventilated environments, though it is not classified as hazardous under standard regulations. Analytical techniques such as FTIR and NMR spectroscopy are typically employed to verify its purity, a topic frequently searched by quality control professionals.

Emerging applications include its use in surface functionalization for sensors and hydrogel crosslinking. These areas resonate with trending searches like "azide-modified polymers for 3D printing" or "amine-azide conjugates in diagnostics." The compound’s adaptability to photoclick reactions further positions it as a candidate for light-activated therapeutic systems, a hot topic in precision medicine forums.

Environmental considerations are also pivotal. The biodegradability profile of (2-azidoethyl)(methyl)amine derivatives is under investigation, responding to growing interest in "sustainable chemical synthesis". Computational models predict low ecotoxicity, but empirical data remains limited—a gap noted in recent academic discussions.

In summary, CAS 89865-33-8 exemplifies innovation at the intersection of organic synthesis and applied science. Its dual functionality bridges gaps between small-molecule chemistry and macromolecular engineering, making it a subject of ongoing research and commercial exploration. For laboratories seeking reliable suppliers, verifying batch-specific analytical certificates is recommended to ensure optimal performance in advanced applications.

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